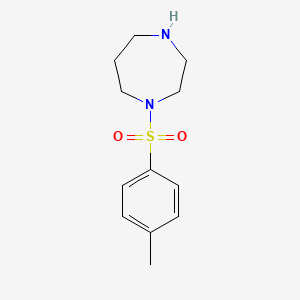
1-(4-甲基苯基)磺酰-1,4-二氮杂环庚烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)sulfonyl-1,4-diazepane is an organic compound with the molecular formula C12H18N2O2S It belongs to the class of sulfonyl diazepanes, which are characterized by a sulfonyl group attached to a diazepane ring
科学研究应用
1-(4-Methylphenyl)sulfonyl-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a pharmacophore in drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)sulfonyl-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 1,4-diazepane. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions: 1-(4-Methylphenyl)sulfonyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The diazepane ring can be reduced under specific conditions to form secondary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various sulfonamide derivatives.
作用机制
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The diazepane ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1-(4-Chlorophenyl)sulfonyl-1,4-diazepane
- 1-(4-Nitrophenyl)sulfonyl-1,4-diazepane
- 1-(4-Methoxyphenyl)sulfonyl-1,4-diazepane
Comparison: 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
生物活性
1-(4-Methylphenyl)sulfonyl-1,4-diazepane is an organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a diazepane ring and sulfonyl group, which facilitate interactions with various biological macromolecules, influencing enzyme activity and receptor binding. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
The biological activity of 1-(4-Methylphenyl)sulfonyl-1,4-diazepane is primarily attributed to its sulfonyl group , which forms strong interactions with proteins, potentially inhibiting their function. The diazepane ring may interact with specific receptors or enzymes, modulating their activity. These interactions are crucial for understanding the compound's therapeutic applications.
Biological Activities
Research indicates that compounds similar to 1-(4-Methylphenyl)sulfonyl-1,4-diazepane exhibit significant pharmacological properties. Notable activities include:
- Antineoplastic Activity : Similar compounds have shown potent in vivo antineoplastic effects and in vitro cytotoxicity against various cancer cell lines. For example, a related compound demonstrated significant inhibition of nucleic acid synthesis in leukemic cells, leading to cell death through DNA fragmentation .
- Enzyme Inhibition : The sulfonyl groups in diazepane derivatives can inhibit key regulatory enzymes involved in metabolic pathways. For instance, the inhibition of purine pathway enzymes leads to reduced RNA and DNA synthesis .
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the effects of a structurally related compound on Tmolt3 leukemic cells. The compound inhibited purine pathway enzymes, resulting in decreased nucleic acid synthesis and significant cytotoxicity. This suggests a potential mechanism for its antitumor effects through the modulation of metabolic pathways .
Case Study 2: Anticoagulant Properties
Another study focused on novel 1,4-diazepane derivatives as inhibitors of Factor Xa, a critical target in coagulation pathways. One derivative exhibited an IC50 value of 6.8 nM, demonstrating strong antithrombotic activity without prolonging bleeding time . This highlights the therapeutic potential of diazepane derivatives in managing thrombotic disorders.
Data Table: Biological Activities of Related Compounds
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-11-3-5-12(6-4-11)17(15,16)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZDXFSGDLAAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














